N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide
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Overview
Description
N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an allyl group, a cyclohexylamino group, and a phenylethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide typically involves a multicomponent reaction known as the Ugi reaction. This reaction combines an aldehyde (such as benzaldehyde), an amine (such as allylamine), an isocyanide (such as cyclohexyl isocyanide), and a carboxylic acid (such as 3-nitropropionic acid) in a solvent like methanol. The reaction is carried out at room temperature under a nitrogen atmosphere for about 28 hours, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the allyl and phenylethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Allyl-N-(2-(cyclohexylamino)-2-oxo-1-phenylethyl)-3-nitropropanamide
- N-Allyl-N-(2-(cyclohexylamino)-2-oxo-1-(4-pyridinyl)ethyl)-2,2,2-trifluoroacetamide
Uniqueness
N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
332424-82-5 |
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Molecular Formula |
C22H30N2O2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-N-prop-2-enylpent-4-enamide |
InChI |
InChI=1S/C22H30N2O2/c1-3-5-16-20(25)24(17-4-2)21(18-12-8-6-9-13-18)22(26)23-19-14-10-7-11-15-19/h3-4,6,8-9,12-13,19,21H,1-2,5,7,10-11,14-17H2,(H,23,26) |
InChI Key |
OXQMJPIIULIGGV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)N(CC=C)C(C1=CC=CC=C1)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
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